

# Spectral Data Analysis of 4-Methoxy-3-nitrobenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methoxy-3-nitrobenzaldehyde

Cat. No.: B1298851

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This technical guide provides a comprehensive overview of the spectral data for **4-Methoxy-3-nitrobenzaldehyde**, a key intermediate in various synthetic pathways. The document details its characteristic spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines the general experimental protocols for acquiring such data and presents a logical workflow for its synthesis.

## Spectroscopic Data

The following sections present the key spectral data for **4-Methoxy-3-nitrobenzaldehyde** in a structured tabular format for ease of reference and comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **4-Methoxy-3-nitrobenzaldehyde** provide detailed information about its proton and carbon framework.

#### $^1\text{H}$ NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
10.45	s	-	1H	Aldehyde (-CHO)
7.80	d	8.0	1H	Aromatic (H-5)
~7.60	d	~1.5	1H	Aromatic (H-2)
~7.50	dd	~8.0, ~1.5	1H	Aromatic (H-6)
4.03	s	-	3H	Methoxy (-OCH <sub>3</sub> )

#### <sup>13</sup>C NMR (Carbon-13) NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
189.4	Aldehyde Carbonyl (C=O)
161.5	Aromatic (C-4)
135.7	Aromatic (C-1)
128.0	Aromatic (C-5)
124.5	Aromatic (C-3)
120.3	Aromatic (C-6)
111.4	Aromatic (C-2)
55.3	Methoxy (-OCH <sub>3</sub> )

## Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch (Methoxy)
~2830, ~2720	Medium	Aldehyde C-H Stretch (Fermi doublet)
~1700	Strong	Carbonyl (C=O) Stretch of Aldehyde
~1600, ~1480	Medium-Strong	Aromatic C=C Bending
~1520, ~1340	Strong	Asymmetric and Symmetric NO <sub>2</sub> Stretch
~1270	Strong	Aryl Ether C-O Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity (%)	Assignment
181	High	[M] <sup>+</sup> (Molecular Ion)
180	Moderate	[M-H] <sup>+</sup>
152	Moderate	[M-CHO] <sup>+</sup>
134	High	[M-CHO-H <sub>2</sub> O] <sup>+</sup>
119	High	[M-NO <sub>2</sub> -CH <sub>3</sub> ] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

## NMR Spectroscopy

A sample of **4-Methoxy-3-nitrobenzaldehyde** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of  $\text{CDCl}_3$ ) in an NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer.  $^1\text{H}$  NMR spectra are typically acquired with 16-32 scans, while  $^{13}\text{C}$  NMR spectra may require several hundred to a few thousand scans for adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## FT-IR Spectroscopy

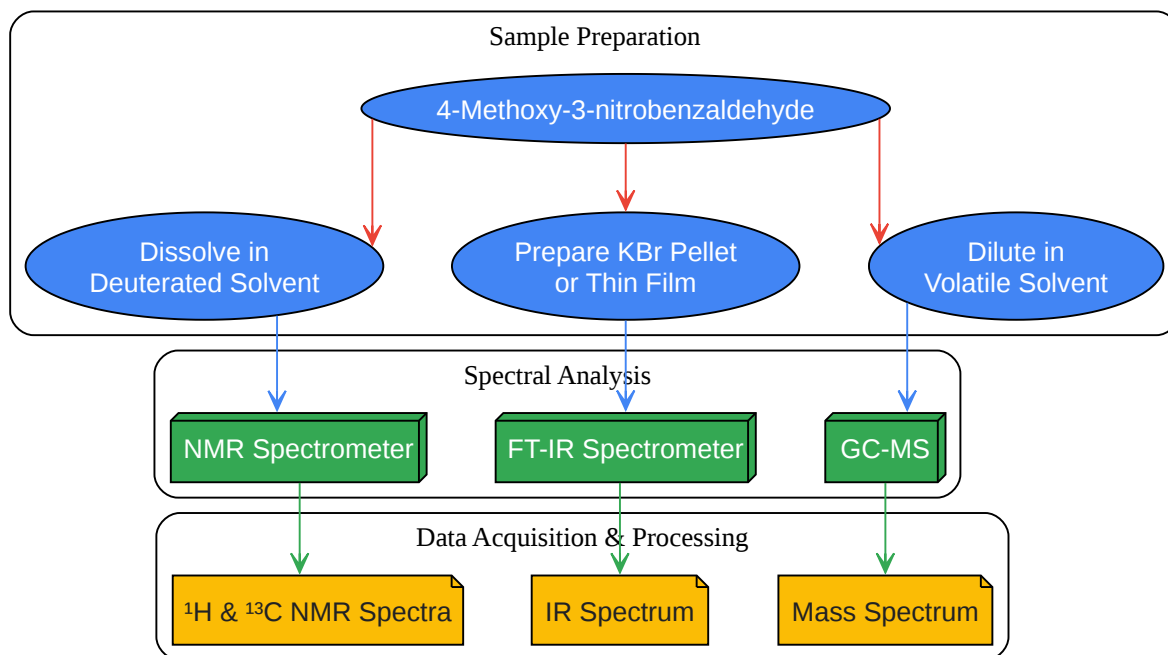
For a solid sample, a small amount of **4-Methoxy-3-nitrobenzaldehyde** is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is then recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Mass Spectrometry (GC-MS)

A dilute solution of **4-Methoxy-3-nitrobenzaldehyde** in a volatile organic solvent (e.g., methanol or ethyl acetate) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the compound from any impurities. Upon elution from the GC column, the compound enters the MS source where it is ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio and detected.

## Visualizations

The following diagrams illustrate the experimental workflow for spectral analysis and a representative synthetic pathway for **4-Methoxy-3-nitrobenzaldehyde**.



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Caption: General workflow for the spectral analysis of **4-Methoxy-3-nitrobenzaldehyde**.



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Caption: A plausible synthetic route for **4-Methoxy-3-nitrobenzaldehyde**.

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